Ethyl 6-acetyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-acetyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a thienopyridine derivative with a complex structure featuring a 6-acetyl group, a 2-(ethylsulfonyl)benzamido substituent, and an ethyl ester at position 3. This compound belongs to a broader class of 2-aminothiophene-3-carboxylates (2-ATs) synthesized via the Gewald reaction, a method widely used to generate bioactive heterocycles .
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(2-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S2/c1-4-29-21(26)18-14-10-11-23(13(3)24)12-16(14)30-20(18)22-19(25)15-8-6-7-9-17(15)31(27,28)5-2/h6-9H,4-5,10-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIPBHGYHOQZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=CC=C3S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-acetyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a thieno[2,3-c]pyridine core and various functional groups that contribute to its biological activity. This article explores the compound's biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 464.55 g/mol. The compound features multiple functional groups including:
- Ethyl group
- Acetyl group
- Benzamido group
- Sulfonyl group
These groups significantly influence the compound's reactivity and biological interactions.
Biological Activity
Research indicates that compounds with structural similarities to this compound exhibit diverse biological activities:
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties against various pathogens. For instance, derivatives of tetrahydropyridine have been studied for their ability to inhibit bacterial growth.
- Anticancer Potential : Some studies suggest that compounds within this structural class may interact with cancer cell pathways, potentially leading to apoptosis in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes. Research has indicated binding affinities with enzymes that are critical in metabolic pathways.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing ethyl acetoacetate and appropriate amines under acidic conditions.
- Cyclization Reactions : Formation of the thieno[2,3-c]pyridine core through cyclization of precursors containing sulfur and nitrogen functionalities.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of similar thieno[2,3-c]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Scaffold Variations
The thieno[2,3-c]pyridine core is conserved across analogs, but substitutions at positions 2, 3, and 6 significantly influence bioactivity and physicochemical properties. Key structural differences include:
Substituent Effects on Bioactivity
- Benzamido Modifications: Ethylsulfonyl (target compound): Enhances sulfonamide-mediated interactions with ATP-binding pockets (e.g., kinase inhibition) . Perfluorobenzamido (): Boosts antibacterial activity due to fluorine’s electronegativity and lipophilicity (MIC = 0.23 μM vs. Mtb) . Trimethoxyphenylamino (): Mimics colchicine’s trimethoxy motif, enabling microtubule disruption (IC50 values in nM range) .
- 6-Position Substitutions: Acetyl (target compound): May stabilize the tetrahydrothienopyridine ring conformation, affecting target binding .
Antitubulin and Cytotoxic Activity
Compounds with 3,4,5-trimethoxyphenyl groups (e.g., 3e in ) exhibit potent antitubulin effects by inhibiting microtubule assembly. For example:
Antibacterial and Antimycobacterial Activity
- Perfluorobenzamido derivatives (): Demonstrated exceptional potency against Mycobacterium tuberculosis (MIC = 0.23 μM) and drug-resistant strains .
- Trifluoromethyl-substituted analogs (): Showed enhanced binding to trypanothione reductase (TryR) in Leishmania major, suggesting cross-application for parasitic infections .
Allosteric Modulation of A1 Adenosine Receptors
- 2-Amino-3-benzoylthiophenes (): Critical 2-amino and keto groups enable allosteric enhancement of adenosine binding (e.g., PD 81,723 with 3-(trifluoromethyl)phenyl group) . The target compound’s benzamido group may mimic this activity but requires validation.
Physicochemical Data
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is typically synthesized via multistep protocols involving:
- Gewald reaction to construct the thieno[2,3-c]pyridine core, followed by functionalization at the 2- and 6-positions .
- Amide coupling using reagents like DCC or HOBt to introduce the 2-(ethylsulfonyl)benzamido group .
- Solvent optimization : Ethanol or methanol under reflux (60–80°C) for 2–12 hours is common, with yields ranging from 54% to 68% depending on substituents .
- Purification : Flash chromatography (ethyl acetate/petroleum ether) or recrystallization (ethanol) improves purity .
Key factors for optimization :
Q. How is structural characterization performed for this compound?
A combination of techniques is required:
- NMR spectroscopy :
- -NMR confirms substituent integration (e.g., acetyl at δ 2.06 ppm, ethyl ester at δ 1.24 ppm) .
- -NMR identifies carbonyl carbons (C=O at ~165–168 ppm) and heterocyclic backbone signals .
Q. What safety protocols are recommended for handling this compound?
- Hazard identification : Skin/eye irritation (H315, H319) and respiratory sensitization (H334) per safety data sheets .
- PPE : Gloves (nitrile), goggles, and fume hood use during synthesis .
- First aid : Immediate rinsing for eye contact and medical consultation for inhalation .
Advanced Research Questions
Q. How can the compound's bioactivity against drug-resistant pathogens be systematically evaluated?
- Experimental design :
- MIC assays : Test against Mtb H37Rv (wild-type) and drug-resistant strains (e.g., isoniazid-resistant Mtb) using microdilution broth methods. Reported MIC values for analogs range from 0.23 μM (first-generation) to 67 nM (second-generation) .
- Cytotoxicity screening : Use Vero cells or HepG2 lines to determine selectivity indices (SI >10 indicates therapeutic potential) .
- ADME profiling :
- Solubility : Use shake-flask method in PBS (pH 7.4).
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS .
Q. How can discrepancies in synthetic yields between studies be resolved?
- Root-cause analysis :
- Reagent purity : Impurities in starting materials (e.g., 2-(ethylsulfonyl)benzoyl chloride) can reduce yields. Verify via HPLC .
- Reaction monitoring : Use TLC or in situ IR to detect intermediates and optimize reaction time .
Q. What structure-activity relationships (SAR) govern its antitubulin or antiparasitic activity?
- Critical substituents :
- 6-Acetyl group : Enhances binding to tubulin’s colchicine site, as shown in analogs with IC values <1 μM .
- 2-(Ethylsulfonyl)benzamido : Improves solubility and target affinity. Removal reduces Mtb inhibition by >90% .
- Biological data :
| Substituent | MIC (μM) vs. Mtb | IC (Tubulin) |
|---|---|---|
| 6-Acetyl, 2-ESB* | 0.23 | 0.45 |
| 6-Methyl, 2-ESB | 1.10 | 2.30 |
| *ESB = Ethylsulfonylbenzamido . |
Q. What analytical methods resolve conflicting crystallographic or spectroscopic data?
- X-ray vs. NMR conflicts :
- Disorder modeling : Use SHELXL to refine crystallographic data with partial occupancy for disordered atoms (e.g., ethyl groups) .
- DFT calculations : Compare experimental -NMR shifts with computed values (B3LYP/6-31G**) to validate tautomeric forms .
- Case example : A 2013 study resolved a pyridine-thiophene tautomerism conflict via single-crystal XRD, confirming the thieno[2,3-c]pyridine structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
